6-ethyl-2,7-dimethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one
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Overview
Description
6-ethyl-2,7-dimethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
The synthesis of 6-ethyl-2,7-dimethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one typically involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and other related compounds in the presence of triethylamine . The reaction conditions often include boiling chloroform as the solvent . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
6-ethyl-2,7-dimethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, especially at the nitrogen atoms in the triazole ring.
Common reagents used in these reactions include hydrazonoyl chlorides, triethylamine, and chloroform . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-ethyl-2,7-dimethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as an antimicrobial agent against various microorganisms.
Medicine: Research indicates its potential use in developing anticancer and anti-inflammatory drugs.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-ethyl-2,7-dimethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
6-ethyl-2,7-dimethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one can be compared with other triazolopyrimidines, such as:
2-amino-6-methyl-4-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-5-one: Known for its potent PDE4 inhibitory activity.
1,2,4-triazolo[3,4-b][1,3,4]thiadiazines: These compounds have diverse pharmacological activities, including anticancer and antimicrobial properties.
The uniqueness of this compound lies in its specific structural features and the resulting pharmacological activities .
Biological Activity
6-Ethyl-2,7-dimethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one (CAS No. 1566942-86-6) is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive review of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C9H12N4O with a molecular weight of 192.22 g/mol. Its structure features a triazole-pyrimidine framework that is critical for its biological interactions.
Biological Activity Overview
Recent studies have indicated that compounds within the triazolo[1,5-a]pyrimidine class exhibit various biological activities including:
- Antiviral Activity : Compounds similar to this compound have shown promise in inhibiting viral replication. For instance, derivatives have been tested against HIV and influenza viruses with varying degrees of success in disrupting viral polymerase interactions .
- Anticancer Properties : Research has highlighted the antiproliferative effects of related triazolo-pyrimidines against several cancer cell lines including breast and colon cancer. The mechanism appears to involve the inhibition of specific kinases or cellular pathways critical for tumor growth .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit various enzymes such as dihydrofolate reductase (DHFR), although some studies indicate a lack of activity against this target while still exhibiting antiproliferative effects through alternative pathways .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Viral Polymerases : Compounds in this class can disrupt the function of viral polymerases by binding to critical sites necessary for viral RNA synthesis.
- Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells by interfering with kinase signaling pathways.
- Apoptotic Induction : Evidence suggests that these compounds may trigger apoptotic pathways in cancer cells leading to programmed cell death.
Table 1: Summary of Biological Activities
Case Study: Antiviral Activity Against Influenza
In a study focusing on influenza A virus polymerase interactions, derivatives similar to this compound were shown to effectively reduce viral plaque formation in vitro. The compounds exhibited IC50 values indicating effective inhibition at low concentrations .
Case Study: Anticancer Efficacy
A series of synthesized triazolo-pyrimidine derivatives were evaluated against various cancer cell lines. The most potent compound demonstrated an IC50 value significantly lower than standard chemotherapeutics in breast cancer models. Mechanistic studies revealed that these compounds could induce apoptosis through caspase activation pathways .
Properties
Molecular Formula |
C9H12N4O |
---|---|
Molecular Weight |
192.22 g/mol |
IUPAC Name |
6-ethyl-2,7-dimethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C9H12N4O/c1-4-7-5(2)13-9(11-8(7)14)10-6(3)12-13/h4H2,1-3H3,(H,10,11,12,14) |
InChI Key |
BLTCIBOCNWKAAB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N2C(=NC(=N2)C)NC1=O)C |
Origin of Product |
United States |
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